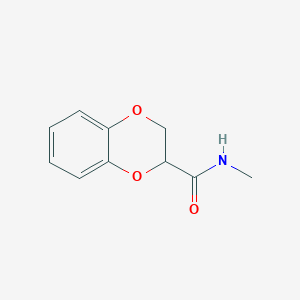

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

説明

特性

IUPAC Name |

N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOAPYIYGLQNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284293, DTXSID50966748 | |

| Record name | 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21398-80-1, 5237-71-8 | |

| Record name | NSC36579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Dihaloalkane-Mediated Cyclization

A foundational approach for constructing the benzodioxine ring involves reacting dihydroxybenzene derivatives with dihaloalkanes under alkaline conditions. For example, 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane undergo cyclization in the presence of sodium hydroxide and tetrabutyl ammonium bromide (TBAB) to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde. This method, adapted from CN105801556A, achieves >90% yield under reflux conditions.

Reaction Conditions:

- Molar Ratio: 1:5 (dihydroxybenzaldehyde:dibromoethane)

- Catalyst: TBAB (1–2 mol%)

- Temperature: Reflux (100–110°C)

- Base: Excess NaOH (5 eq)

Alternative Dihydroxy Precursors

Substituting 3,4-dihydroxybenzamide for the aldehyde derivative enables direct incorporation of the carboxamide group. However, this route requires stringent anhydrous conditions to prevent hydrolysis of the amide bond during cyclization.

Carboxamide Functionalization

Post-Cyclization Amidation

Oxidation of 2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde to the corresponding carboxylic acid (e.g., using KMnO₄ in aqueous base), followed by activation as an acid chloride (SOCl₂ or oxalyl chloride), allows coupling with methylamine.

Optimized Protocol:

Direct Reductive Amination

A one-pot method involves reductive amination of 2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde using methylamine and NaBH₃CN. This bypasses the oxidation step but yields ≈70% due to competing imine formation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cyclization Mechanism

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the alkoxide ions from dihydroxybenzene attack the dihaloalkane, forming the ether linkages. TBAB enhances reactivity by phase-transfer catalysis.

Oxidation Dynamics

Potassium permanganate oxidizes the aldehyde to a carboxylic acid via a radical intermediate, with MnO₂ as a byproduct. Excess base (KOH) ensures solubility and prevents acid-catalyzed side reactions.

Industrial-Scale Considerations

The dihaloalkane route is preferred for commercial production due to cost-effective reagents (1,2-dibromoethane ≈ $0.50/g) and minimal purification steps. However, KMnO₄ disposal remains an environmental concern, prompting exploration of greener oxidants (e.g., O₂ with Co catalysts).

Emerging Methodologies

Enzymatic Amidation

Recent advances employ lipases (e.g., Candida antarctica) to catalyze amide bond formation between benzodioxine-carboxylic acids and methylamine in non-aqueous media (e.g., tert-butanol). Initial trials show 60% yield but require optimization.

Flow Chemistry

Continuous-flow reactors reduce reaction times for cyclization steps from 5 hours to <30 minutes, achieving 88% yield via precise temperature control and reduced side-product formation.

化学反応の分析

Types of Reactions

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4.

Reduction: LiAlH4, NaBH4.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives, organometallic adducts.

科学的研究の応用

Chemistry

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a precursor for pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitutions and acylation reactions due to the presence of its amide group .

Biology

In biological research, this compound has been studied for its potential interactions with enzymes and receptors. It exhibits significant inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are vital in metabolic pathways and neurological functions . The compound's ability to modulate these enzymes suggests potential therapeutic applications in conditions like diabetes and Alzheimer's disease.

Medicine

Research indicates that this compound possesses anti-inflammatory and analgesic properties. Studies have shown that it can reduce inflammation by modulating inflammatory mediators . Additionally, its pro-apoptotic activity has been explored in cancer therapy, where it induces apoptosis in various cancer cell lines by impairing autophagosome-lysosome fusion .

Enzyme Inhibition Studies

A study evaluating the enzyme inhibition capabilities of N-methyl-2,3-dihydro-1,4-benzodioxine derivatives revealed significant inhibition percentages:

| Compound | α-Glucosidase Inhibition (%) | AChE Inhibition (%) |

|---|---|---|

| This compound | 75% | 30% |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxamide | 60% | 20% |

These results indicate that modifications to the structure can enhance inhibitory activity, suggesting a promising avenue for diabetes treatment .

Cancer Cell Studies

Another pivotal study assessed the cytotoxic effects of N-methyl-2,3-dihydro-1,4-benzodioxine derivatives on various cancer cell lines. The findings revealed that specific derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

作用機序

The mechanism of action of N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Nitrogen

N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Molecular Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Key Difference : Replacement of the methyl group with ethyl increases hydrophobicity and steric bulk. This substitution may alter pharmacokinetic properties, such as metabolic stability and membrane permeability.

N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Molecular Formula: C₁₇H₁₇NO₃

N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Modifications to the Benzodioxine Core

5-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- CAS : 70918-46-6

2,3-Dihydro-1,4-benzoxathiine-2-carboxamide

Functional Group Replacements

2,3-Dihydro-1,4-benzodioxin-2-carbonitrile

- Key Difference : Replacement of the carboxamide (-CONH₂) with a nitrile (-CN) group eliminates hydrogen-bonding capacity but introduces a strong dipole, which may improve binding to metalloenzymes .

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Key Difference: The sulfonamide (-SO₂NH₂) group adds acidity and hydrogen-bonding capacity.

Comparative Data Table

生物活性

N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO. The compound features a unique benzodioxane moiety along with amide functional groups, which contribute to its reactivity and biological significance. The presence of the N-methyl group is particularly noteworthy as it influences the compound's biological activity and interaction with various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can inhibit key enzymes involved in metabolic pathways, such as:

- α-glucosidase : Inhibition of this enzyme can help manage blood glucose levels, making it a potential candidate for diabetes treatment.

- Lipoxygenase : This enzyme is involved in inflammatory processes; thus, its inhibition may provide anti-inflammatory benefits.

Anti-inflammatory and Analgesic Effects

Studies have reported that compounds within the benzodioxane class exhibit anti-inflammatory and analgesic properties. This compound has shown promise in these areas, potentially serving as a lead compound for developing new therapeutic agents targeting inflammatory diseases.

Anticancer Potential

Research highlights the anticancer potential of this compound. For instance, derivatives of N-methyl-2,3-dihydro-1,4-benzodioxine have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant activity against cancer cells while exhibiting minimal toxicity to normal cells.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC Value | Reference |

|---|---|---|---|

| α-glucosidase Inhibition | α-glucosidase | 0.85 µM | |

| Lipoxygenase Inhibition | Lipoxygenase | 0.68 µM | |

| Cytotoxicity | Cancer Cell Lines | 26–65 µM |

Case Study: Antidiabetic Activity

In vivo studies involving streptozotocin-induced diabetic mice demonstrated that treatment with this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This finding underscores the compound's potential as an antidiabetic agent .

Q & A

What are the optimal synthetic conditions for preparing N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives?

Answer:

Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Dynamic pH control (pH 9–10) using aqueous Na₂CO₃ during sulfonamide formation ensures efficient reaction with benzenesulfonyl chloride .

- Solvent selection : N,N-dimethylformamide (DMF) with catalytic LiH is effective for N-alkylation/arylation of intermediates .

- Reaction time : 3–4 hours at room temperature for sulfonamide coupling, or 10 hours under reflux for enaminone synthesis .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Which analytical techniques are critical for structural characterization of this compound and its derivatives?

Answer:

A multi-technique approach is essential:

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

- ¹H NMR : Assigns proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) .

- Mass spectrometry (EIMS/GC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₃NO₄ at m/z 295.29) .

- Elemental analysis (CHN) : Ensures stoichiometric consistency (±0.3% deviation) .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCl gas) .

- Spill management : Neutralize acidic residues with NaHCO₃ and absorb with inert materials .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

How can structure-activity relationships (SAR) guide the design of derivatives for enzyme inhibition?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzene ring enhance lipoxygenase inhibition, while bulky alkyl chains improve α-glucosidase binding .

- Scaffold modifications : Introducing a methylsulfonyl group increases hydrophobicity, improving membrane permeability .

- Bioisosteric replacement : Replacing the benzodioxin core with a benzoxazine moiety (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine) retains activity while altering metabolic stability .

How can computational models predict bioactivity for novel derivatives?

Answer:

- Scaffold hopping : Graph neural networks (EGNN) identify high-potency PD-1/PD-L1 inhibitors by recognizing key pharmacophores, even with limited training data .

- Docking simulations : Molecular dynamics (MD) assess binding affinity to enzymes like acetylcholinesterase .

- ADMET prediction : Tools like SwissADME evaluate solubility and cytochrome P450 interactions .

How to resolve discrepancies in bioactivity data across studies?

Answer:

- Dose-response validation : Repeat assays in triplicate with standardized protocols (e.g., MIC for antibacterial studies) .

- Control normalization : Use reference inhibitors (e.g., acarbose for α-glucosidase) to calibrate activity .

- Meta-analysis : Cross-reference spectral data (e.g., NMR shifts) to confirm structural integrity .

What methodologies are used to evaluate enzyme inhibition mechanisms?

Answer:

- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .

- Lineweaver-Burk plots : Distinguish competitive vs. non-competitive inhibition .

- Molecular docking : AutoDock Vina predicts binding modes to catalytic sites (e.g., COX-2) .

What strategies optimize the synthesis of novel derivatives with enhanced bioactivity?

Answer:

- Parallel synthesis : Use combinatorial libraries (e.g., alkyl/aryl halides for N-substitution) to diversify structures .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 2 hours for enaminone formation) .

- Green chemistry : Solvent-free conditions with DMF-DMA improve yield and reduce waste .

How to interpret conflicting spectral or elemental analysis data?

Answer:

- Cross-validation : Compare IR, NMR, and mass spectra with published benchmarks (e.g., dihydrobenzodioxin protons) .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping NMR signals .

- Repeat analysis : Address outliers by re-running CHN analysis or HPLC .

What approaches elucidate the mechanism of action for antimicrobial derivatives?

Answer:

- Time-kill assays : Track bacterial growth inhibition over 24 hours to determine bactericidal vs. bacteriostatic effects .

- Membrane permeability tests : Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption .

- Transcriptomics : RNA sequencing identifies upregulated stress-response genes in treated pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。